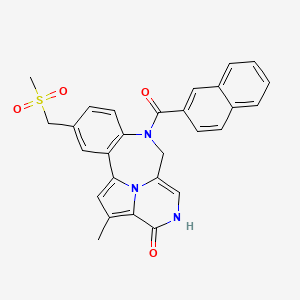
Bet-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bet-IN-13 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which are epigenetic readers involved in the regulation of gene expression. This compound has shown significant potential in reducing inflammation and has been studied for its effects on acute liver injury . This compound is known for its high binding affinity to various BET proteins, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-13 involves multiple steps, including the cyclization strategy that leads to highly potent BET inhibitors. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature . Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bet-IN-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled temperature and pressure conditions.
Major Products:
Applications De Recherche Scientifique
Bet-IN-13 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the interactions of BET proteins with other molecules.
Biology: Investigated for its role in modulating gene expression and cellular processes.
Medicine: Explored for its potential in treating inflammatory diseases and acute liver injury.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Mécanisme D'action
Bet-IN-13 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histones . This disruption of BET protein function leads to changes in gene expression and cellular processes. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are involved in various pathways related to inflammation and cancer .
Comparaison Avec Des Composés Similaires
JQ1: A well-known BET inhibitor with broad applications in cancer research.
I-BET762: Another BET inhibitor with potential therapeutic uses in inflammation and cancer.
OTX015: A BET inhibitor studied for its effects on various cancers.
Bet-IN-13 stands out due to its potent inhibitory effects and potential for treating acute liver injury and other inflammatory conditions .
Propriétés
Formule moléculaire |
C28H23N3O4S |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
15-methyl-4-(methylsulfonylmethyl)-8-(naphthalene-2-carbonyl)-8,12,17-triazatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10,14-hexaen-13-one |
InChI |
InChI=1S/C28H23N3O4S/c1-17-11-25-23-12-18(16-36(2,34)35)7-10-24(23)30(15-22-14-29-27(32)26(17)31(22)25)28(33)21-9-8-19-5-3-4-6-20(19)13-21/h3-14H,15-16H2,1-2H3,(H,29,32) |
Clé InChI |
GZEDEKFDZMUCGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)NC=C3N2C(=C1)C4=C(C=CC(=C4)CS(=O)(=O)C)N(C3)C(=O)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)

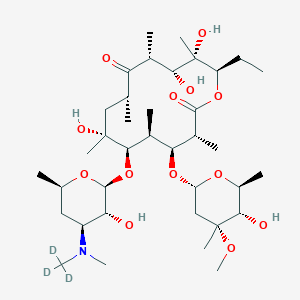
![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

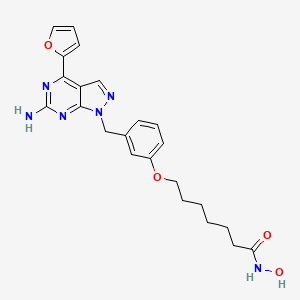
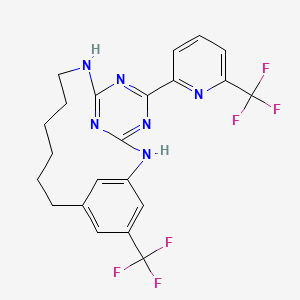
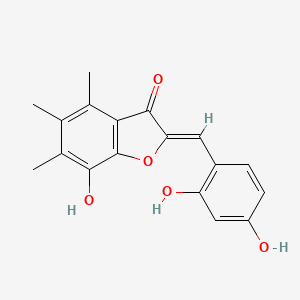

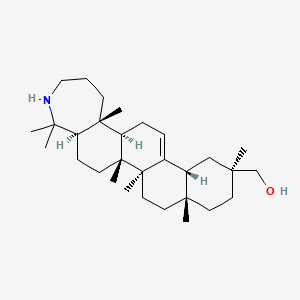

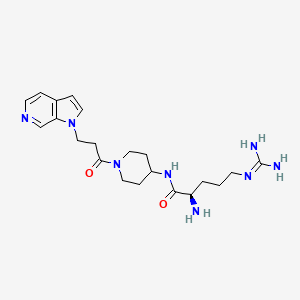
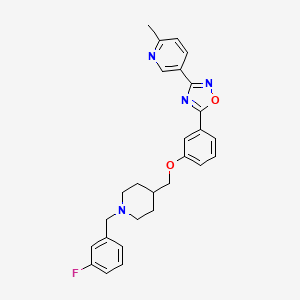
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
